

# A Comparative Analysis of Almitrine-Raubasine and Ginkgo Biloba for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, the quest for effective cognitive enhancers is a significant area of investigation. This guide provides an objective comparison of two such agents: the combination drug almitrine-raubasine and the well-known herbal extract, Ginkgo biloba. This analysis is based on available experimental data to delineate their respective mechanisms of action, clinical efficacy, and the protocols of key studies.

#### **Executive Summary**

Almitrine-raubasine and Ginkgo biloba both aim to ameliorate cognitive deficits, particularly in the elderly. Almitrine-raubasine primarily acts by improving cerebral hemodynamics and metabolism, leading to enhanced oxygen and glucose availability in the brain.[1][2][3][4] Clinical evidence suggests its efficacy in improving cognitive scores in patients with age-related cognitive decline and vascular dementia.[5][6][7][8]

Ginkgo biloba, on the other hand, exerts its effects through a multi-faceted mechanism that includes improving cerebral blood flow, antioxidant properties, and modulation of neurotransmitter systems.[9][10] Its efficacy is supported by numerous clinical trials, particularly for the standardized extract EGb 761®, in dementia and mild cognitive impairment, although some studies have reported inconsistent results.[9][11][12][13][14] A key molecular mechanism involves the activation of the PI3K/Akt/mTOR and PI3K/AKT/NF-κB signaling pathways, which are crucial for neuronal survival and plasticity.[15][16][17][18]



No direct head-to-head clinical trials comparing almitrine-raubasine and Ginkgo biloba have been identified in the current literature. Therefore, this guide provides a comparative analysis based on data from independent placebo-controlled studies.

### **Data Presentation: Clinical Efficacy**

The following tables summarize the quantitative data from key clinical trials for both almitrine-raubasine and Ginkgo biloba.

Table 1: Almitrine-Raubasine Clinical Trial Data



| Study<br>Populatio<br>n                                               | N   | Treatmen<br>t                                                  | Duration         | Cognitive<br>Assessm<br>ent                                                       | Key<br>Quantitati<br>ve<br>Results                                                                                   | Referenc<br>e                      |
|-----------------------------------------------------------------------|-----|----------------------------------------------------------------|------------------|-----------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|------------------------------------|
| Elderly<br>outpatients<br>with<br>moderate<br>cognitive<br>impairment | 40  | Almitrine- raubasine (2 tablets/day ) vs. Placebo              | 90 days          | WAIS,<br>SCAG,<br>Toulouse-<br>Pieron test                                        | Statistically significant improveme nt in all tests (p < 0.001) for the treatment group compared to placebo. [5]     | [Carbonin<br>et al.,<br>1990][5]   |
| Elderly<br>subjects<br>with<br>intellectual<br>deterioratio<br>n      | 36  | Almitrine-<br>raubasine<br>(80<br>drops/day)<br>vs.<br>Placebo | 2 months         | Toulouse-<br>Pieron test,<br>Tapping<br>test,<br>Numbers<br>memorizati<br>on test | Significant improveme nt in all recognition test scores at 2 months in the treatment group compared to placebo. [19] | [Rapisarda<br>et al.,<br>1987][19] |
| Patients<br>with<br>vascular<br>dementia                              | 206 | Almitrine-<br>raubasine<br>(Duxil) vs.<br>Routine<br>treatment | Not<br>specified | MMSE                                                                              | Significant improveme nt in MMSE scores (Weighted Mean                                                               | [Liu et al.,<br>2011][8]           |







Difference:

2.04, 95%

CI: 1.43 to

2.66).[8]

Table 2: Ginkgo biloba Clinical Trial Data



| Study<br>Populatio<br>n                                            | N    | Treatmen<br>t                                        | Duration       | Cognitive<br>Assessm<br>ent            | Key<br>Quantitati<br>ve<br>Results                                                                                      | Referenc<br>e                          |
|--------------------------------------------------------------------|------|------------------------------------------------------|----------------|----------------------------------------|-------------------------------------------------------------------------------------------------------------------------|----------------------------------------|
| Patients with mild to moderate dementia (AD or VaD)                | 400  | EGb 761®<br>(240<br>mg/day)<br>vs.<br>Placebo        | 22 weeks       | SKT, NPI                               | Significant improveme nt in SKT scores (-3.2 points vs. +1.3 in placebo, p < 0.001). Significant superiority on NPI.[9] | [Herrschaft<br>et al.,<br>2012][20]    |
| Patients with dementia (AD or VaD) with neuropsyc hiatric symptoms | 1628 | EGb 761®<br>(240<br>mg/day)<br>vs.<br>Placebo        | 22-24<br>weeks | NPI                                    | Significant superiority of EGb 761® over placebo in total NPI scores and 10 single symptom scores.[21]                  | [Gauthier &<br>Schlaefke,<br>2014][21] |
| Patients<br>with<br>dementia                                       | 2625 | EGb 761®<br>(120 or 240<br>mg/day)<br>vs.<br>Placebo | 22-26<br>weeks | Cognition,<br>ADL,<br>Global<br>rating | Standardiz ed Mean Differences favoring EGb 761®: Cognition (-0.52), ADL (-0.44), Global                                | [Gauthier et al., 2014][22]            |



|                                                                  |                                                     | rating<br>(-0.52).[22]                                                                    |
|------------------------------------------------------------------|-----------------------------------------------------|-------------------------------------------------------------------------------------------|
| Patients with mild to moderate dementia 18 of the Alzheimer type | EGb 761®<br>(240<br>mg/day) 3 mor<br>vs.<br>Placebo | SKT, Trailmakin of the EGb group.[11]  Significant difference in SKT test al., 1997] [11] |

#### **Experimental Protocols**

Detailed methodologies for key cited experiments are provided below.

## Almitrine-Raubasine: Double-Blind, Placebo-Controlled Trial in Age-Related Cognitive Disorders

- Objective: To evaluate the efficacy of almitrine-raubasine in elderly outpatients with moderate cognitive impairment.[5]
- Study Design: A double-blind, placebo-controlled, randomized trial.
- Participants: 40 elderly outpatients (25 women, 15 men; mean age: 73.5 years) with moderate cognitive impairment.[5]
- Intervention: Participants were randomized to receive either almitrine-raubasine (two tablets daily) or a placebo for 90 days.[5]
- Assessments: Cognitive function was assessed at baseline (T0), 45 days (T45), and 90 days (T90) using the following instruments:[5]
  - Toulouse-Pieron test
  - 8 subtests from the Wechsler Adult Intelligence Scale (WAIS)
  - Sandoz Clinical Assessment for Geriatrics (SCAG) scale



 Statistical Analysis: The significance of differences between the treatment and placebo groups was evaluated at the end of the study.[5]

## Ginkgo biloba EGb 761®: Randomized, Placebo-Controlled Trial in Dementia with Neuropsychiatric Features

- Objective: To assess the efficacy of Ginkgo biloba extract EGb 761® in patients with mild to moderate dementia with neuropsychiatric features.[20]
- Study Design: A randomized, placebo-controlled, double-blind clinical trial.[20]
- Participants: 400 patients aged 50 years or older with Alzheimer's disease (AD) or vascular dementia (VaD), a score between 9 and 23 on the SKT test battery, and a score of at least 5 on the Neuropsychiatric Inventory (NPI).[9]
- Intervention: Following a screening period of up to 4 weeks, patients were randomly assigned to receive either EGb 761® (240 mg once daily) or a placebo for a 24-week treatment period.[20]
- Assessments: The primary outcome measures were the change in the SKT total score and the NPI composite score. Secondary outcomes included scales for activities of daily living and global ratings.[21]
- Statistical Analysis: The primary analysis compared the change from baseline to week 24 between the EGb 761® and placebo groups.[20]

#### **Signaling Pathways and Experimental Workflows**

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and a general experimental workflow for clinical trials of cognitive enhancers.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacological features of an almitrine-raubasine combination. Activity at cerebral levels
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of almitrine/raubasine on cerebral metabolism in the elderly] PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Pharmacological approach to a treatment of senescence and cerebrovascular deficiencies related to hypoxia. Application to 5023 SE] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in understanding the pathophysiology of cerebral ischemia: the almitrine-raubasine approach PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of almitrine-raubasine in cognitive disorders of aging: a double-blind, placebocontrolled, clinical and psychometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. scite.ai [scite.ai]
- 8. Almitrine-Raubasine combination for dementia PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ginkgo Biloba as a niche theme cognitive enhancer... | F1000Research [f1000research.com]
- 11. An Updated Review of Randomized Clinical Trials Testing the Improvement of Cognitive Function of Ginkgo biloba Extract in Healthy People and Alzheimer's Patients PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ginkgo biloba: A Leaf of Hope in the Fight against Alzheimer's Dementia: Clinical Trial Systematic Review PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | An Updated Review of Randomized Clinical Trials Testing the Improvement of Cognitive Function of Ginkgo biloba Extract in Healthy People and Alzheimer's Patients [frontiersin.org]







- 15. Investigating the effects of Ginkgo biloba leaf extract on cognitive function in Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigating the effects of Ginkgo biloba leaf extract on cognitive function in Alzheimer's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ginkgo biloba extract increases neurite outgrowth and activates the Akt/mTOR pathway PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. [Psychometric evaluation of the effects of an almitrine-raubasine combination in the intellectual deterioration of aged subjects. A double-blind controlled trial versus placebo] PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Alleviating neuropsychiatric symptoms in dementia: the effects of Ginkgo biloba extract EGb 761®. Findings from a randomized controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 21. Treatment effects of Ginkgo biloba extract EGb 761® on the spectrum of behavioral and psychological symptoms of dementia: meta-analysis of randomized controlled trials | International Psychogeriatrics | Cambridge Core [cambridge.org]
- 22. Efficacy and tolerability of Ginkgo biloba extract EGb 761® in dementia: a systematic review and meta-analysis of randomized placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Almitrine-Raubasine and Ginkgo Biloba for Cognitive Enhancement]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230481#almitrine-raubasine-versus-ginkgo-bilobafor-cognitive-enhancement]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com